1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate
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Overview
Description
1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C19H28N2O4 and a molecular weight of 348.44 g/mol This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of 1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butyl 4-methylpiperidine-1-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The resulting intermediate is then subjected to further reactions to introduce the diazepane ring and the dicarboxylate groups .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate: This compound has a similar structure but differs in the position of the methyl group.
tert-Butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: This compound has a piperidine ring instead of a diazepane ring and different functional groups
Properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-15-10-11-20(12-13-21(15)18(23)25-19(2,3)4)17(22)24-14-16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSSEJRFMLKZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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